molecular formula C14H14N2O2S B2780741 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid CAS No. 1284425-70-2

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid

Cat. No.: B2780741
CAS No.: 1284425-70-2
M. Wt: 274.34
InChI Key: HPBXSECKFMAAGS-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid (CAS 1284425-70-2) is a pyrimidine derivative of significant interest in medicinal chemistry research. This compound features a carboxylic acid functional group, a moiety that is prevalent in many bioactive molecules and is frequently employed in polymer chemistry due to its high functional group tolerance and air and moisture stability . The pyrimidine core is a privileged structure in drug discovery, with numerous synthetic analogs demonstrating a wide range of pharmacological activities, including anti-inflammatory and antitumor effects . The structural motif of this compound, particularly the phenylthio and isopropyl substituents on the pyrimidine ring, makes it a valuable intermediate for synthesizing novel chemical entities. Researchers can utilize this compound in the development of targeted molecular libraries, particularly as a building block for potential kinase inhibitors or other enzyme-targeting agents . Its well-defined structure, represented by the molecular formula C14H14N2O2S and a molecular weight of 274.3382 g/mol, ensures consistency in experimental design . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate to explore new compounds with potential anti-inflammatory activities, given that related pyrimidine derivatives are known to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylsulfanyl-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBXSECKFMAAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284425-70-2
Record name 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid
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Preparation Methods

The synthesis of 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropyl-4,6-dichloropyrimidine with thiophenol in the presence of a base such as potassium carbonate to form 2-isopropyl-5-(phenylthio)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various solvents (e.g., dichloromethane, ethanol).

Scientific Research Applications

Table 1: Chemical Reactions of 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid

Reaction TypeDescription
OxidationThe phenylthio group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
ReductionThe carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
SubstitutionThe isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism. This inhibition can disrupt the proliferation of cancer cells .
  • Antimicrobial Properties : Research has shown that the compound demonstrates efficacy against bacterial and parasitic infections, suggesting its potential as a therapeutic agent in infectious diseases.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Biological Evaluation

The biological evaluation of this compound has involved various methodologies to assess its effectiveness:

  • In vitro Studies : These studies have focused on the compound's interaction with specific enzymes and receptors, demonstrating its ability to inhibit nucleic acid synthesis in bacteria and induce apoptosis in cancer cells.
  • Case Studies : Specific case studies have highlighted the compound's therapeutic potential in animal models for both cancer and infectious diseases, showcasing its effectiveness and safety profiles .

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerCytotoxic effects against T-cell malignancies.
AntimicrobialEffective against bacterial and parasitic infections.
Anti-inflammatoryModulates pathways related to inflammation.

Industrial Applications

Beyond medicinal chemistry, this compound has applications in various industrial sectors:

  • Material Science : It is utilized in the development of new materials such as polymers and catalysts due to its unique chemical properties.
  • Coordination Chemistry : The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in bacteria by targeting enzymes involved in the replication process. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 2: Comparative Properties of Pyrimidine Derivatives

Compound Name Solubility (Predicted) Reactivity (Covalent Inhibition) Biological Target Affinity
2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c) Moderate (polar groups) High (phenylthio as leaving group) Likely strong
2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid Low (steric hindrance) Moderate (balanced steric/electronic) Hypothetical
4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid Moderate (small alkyl) Low (non-reactive substituents) Unreported

Key Findings:

  • The target compound’s phenylthio group at position 5 may similarly facilitate nucleophilic displacement.
  • Solubility : Bulkier substituents (e.g., isopropyl) reduce solubility compared to smaller groups (e.g., methylthio in 3a) .

Research Findings from Analog Studies

  • : Derivatives like 3c (2-phenylthio) showed superior reactivity in forming covalent adducts with biological targets compared to alkylthio analogs (3a, 3b) . This suggests that the target compound’s phenylthio group at position 5 could enhance its inhibitory activity.
  • : Structural similarity metrics (e.g., 0.85 for 2-Methylsulfanylpyrimidine-4-carboxylic acid) highlight the importance of substituent placement in determining functional overlap . The target’s dual substitution pattern may reduce similarity to single-substituted analogs but offer unique binding modes.

Biological Activity

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with an isopropyl group and a phenylthio moiety. Its chemical formula is C13H15N1O2S1, and it has a molecular weight of 253.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. By inhibiting PNP, the compound can potentially disrupt the proliferation of cancer cells and certain pathogens.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including T-cell malignancies.
  • Antimicrobial Properties : It has been evaluated for its efficacy against bacterial and parasitic infections, showing promise as a therapeutic agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Anticancer Activity

A study conducted on the effects of this compound on T-cell lines demonstrated significant cytotoxicity. The compound was tested against several T-cell malignancies, revealing an IC50 value as low as 19 nM for human PNP inhibition, indicating strong activity against these cells while sparing non-T-cell lines like HeLa S3 and HepG2 .

Antimicrobial Studies

In vitro assays have assessed the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibits the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Research

Research into the anti-inflammatory properties has shown that this compound can reduce pro-inflammatory cytokines in cell models, highlighting its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetIC50/EffectReference
AnticancerInhibition of PNP19 nM (T-cell)
AntimicrobialInhibition of bacterial growthVaries by strain
Anti-inflammatoryModulation of cytokinesReduction observed

Q & A

Q. What are the recommended synthetic routes for 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For analogs like 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid, nucleophilic substitution with thiophenol derivatives introduces the phenylthio group. Key steps include:
  • Step 1 : Functionalization of the pyrimidine ring at position 5 using thiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Carboxylic acid activation (e.g., via ester intermediates) followed by hydrolysis .
    Purity optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., pyrimidine protons at δ 8.5–9.0 ppm, isopropyl doublet at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak matching the theoretical mass (C₁₄H₁₅N₂O₂S: ~299.35 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to validate substituent positions, as demonstrated for analogs like 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)pyrimidine derivatives .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform). Pyrimidine-4-carboxylic acid analogs show limited aqueous solubility but dissolve in DMSO (~10 mM stock solutions recommended) .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the phenylthio group. Monitor degradation via TLC or LC-MS over 6–12 months .

Advanced Research Questions

Q. How does the phenylthio substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The phenylthio group acts as a leaving group in nucleophilic substitution reactions, enabling derivatization at position 5. For example:
  • Case Study : Replace phenylthio with amines or halogens to modulate bioactivity. Analogous compounds (e.g., 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid) show enhanced enzyme-binding affinity due to electron-donating substituents .
    Experimental design: Perform comparative SAR studies using substituted thiophenol derivatives and assay against target enzymes (e.g., kinases, proteases) .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-carboxylic acid derivatives?

  • Methodological Answer : Common discrepancies arise from:
  • Purity Variability : Validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis) before biological testing .
  • Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) to ensure reproducibility. For example, 5-Aminopyrimidine-4-carboxylic acid showed variable IC₅₀ values (±20%) across labs due to differences in ATP concentrations in kinase assays .
  • Structural Confirmation : Re-examine NMR and crystallographic data to rule out isomerization or degradation products .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and DFT calculations to:
  • Predict binding modes of the carboxylic acid group with catalytic residues (e.g., in metalloenzymes) .
  • Optimize substituent geometry for π-π stacking (phenylthio group) or hydrogen bonding (isopropyl group).
    Validate predictions with in vitro assays, as demonstrated for 4-phenyl-4-piperidinecarboxylic acid analogs in kinase inhibition studies .

Methodological Considerations Table

Research AspectKey TechniqueExample Application from Evidence
Synthesis Nucleophilic substitutionIntroduction of phenylthio group
Characterization X-ray crystallographyResolving substituent positions in analogs
Bioactivity Enzyme inhibition assaysTesting against kinases/proteases
Stability Accelerated degradation studiesLong-term storage recommendations

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